molecular formula C16H19N2+ B1222988 4-[4-(Dimethylamino)styryl]-n-methylpyridinium

4-[4-(Dimethylamino)styryl]-n-methylpyridinium

Cat. No.: B1222988
M. Wt: 239.33 g/mol
InChI Key: WVKVDDALQQZUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(dimethylamino)styryl]-N-methylpyridinium is a pyridinium cation obtained by methylation at position 1 of 4-(4-dimethylaminostyryl)pyridine

Scientific Research Applications

Photonic Applications

N-Methylquinolinium Derivatives A study highlighted the remarkable photophysical properties of π-conjugated styryl quinolinium push–pull chromophores, particularly noting the second-order nonlinear optical response. These quinolinium chromophores exhibited larger first hyperpolarizability values compared to the widely-used pyridinium analogue 4-[4-(Dimethylamino)styryl]-N-methylpyridinium, signifying their high potential for photonic applications (Jeong et al., 2015).

Interaction with Reverse Micelles

Behavior in Reverse Micelles Media Research on the behavior of hemicyanines, including this compound iodide, in water/sodium 1,4-bis-2-ethylhexylsulfosuccinate/benzene reverse micelles using various spectroscopic techniques revealed that these reverse micelles have a nontrivial deaggregation property. This finding is significant for applications like the preparation of dye lasers, which require the dyes to be in a noninteracting monomeric form (Moyano et al., 2009).

Anion Recognition

Fluorescent Probe for Anion Recognition A study developed a fluorescent probe system consisting of a hemimethyl-substituted cucurbit[6]uril and a hemicyanine dye, this compound iodide. The system showed distinct fluorescence quenching responses to specific inorganic anions, paving a new avenue in Q[n] chemistry for anion recognition or detection (Huang et al., 2019).

Protein Formulation Screening

High-Throughput Conformational and Colloidal Stability Screening A paper highlighted the use of this compound iodide as a molecular rotor dye for screening protein formulations, particularly focusing on the conformational stability, colloidal stability, and subtle pretransition dynamics of protein structures during early formulation development. The dye's sensitivity to changes in microviscosity made it a valuable tool for streamlined early formulation development processes (Wong et al., 2016).

Glioma Cell Visualization

Visualization of Implanted Glioma Cells in Living Mouse Brain A new method was described using 4-[4-(Dimethylamino)-styryl]-N-methylpyridinium iodide for visualizing glioma cells in living brain slices. This method leverages the high levels of organic cation transporters in glial and glioma cells, enabling the accumulation of fluorescence in these cells for evaluation of tumor size or visualization of internal tumor structures (Kucheryavykh et al., 2012).

Properties

Molecular Formula

C16H19N2+

Molecular Weight

239.33 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline

InChI

InChI=1S/C16H19N2/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15/h4-13H,1-3H3/q+1

InChI Key

WVKVDDALQQZUGC-UHFFFAOYSA-N

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C

SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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